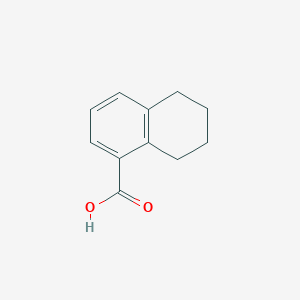

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFQXKYHWFWGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286336 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4242-18-6 | |

| Record name | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4242-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004242186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4242-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antiemetic agent Palonosetron.[1][2][3] This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathways and workflows.

Overview of Synthetic Strategies

The most prevalent and well-documented method for the synthesis of this compound is the selective catalytic hydrogenation of 1-naphthoic acid. This process involves the reduction of one of the aromatic rings of the naphthalene system while leaving the carboxylic acid functional group and the other aromatic ring intact.

An alternative approach involves multi-step sequences, such as the hydrogenation of naphthalene to tetralin, followed by Friedel-Crafts acylation and subsequent oxidation to the carboxylic acid. However, the direct hydrogenation of 1-naphthoic acid is generally more efficient.

This guide will focus on the two-step synthesis commencing from 1-bromonaphthalene, which is converted to 1-naphthoic acid via a Grignard reaction, followed by its catalytic hydrogenation.

Synthesis of the Precursor: 1-Naphthoic Acid

The immediate precursor, 1-naphthoic acid, is efficiently synthesized from 1-bromonaphthalene through a Grignard reaction followed by carboxylation with carbon dioxide.

Reaction Pathway: Grignard Carboxylation

Caption: Synthesis of 1-Naphthoic Acid via Grignard Reaction.

Experimental Protocol: Synthesis of 1-Naphthoic Acid

This protocol is adapted from a well-established Organic Syntheses procedure.

-

Grignard Reagent Formation:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (24.3 g, 1 gram-atom).

-

Cover the magnesium with anhydrous ether (100 mL).

-

Add a solution of 1-bromonaphthalene (10 cc, ~15 g) in a small amount of anhydrous ether to initiate the reaction, using a crystal of iodine if necessary. A warm water bath (approx. 45°C) can be used to start the reaction.

-

Once the reaction begins, add a solution of 1-bromonaphthalene (192 g, 0.93 mole) in anhydrous ether (500 mL) at a rate that maintains a vigorous but controlled reflux. This addition typically takes 1.5 to 3 hours.

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

-

Dissolve the resulting heavy oil of the Grignard reagent by adding dry benzene (533 mL).

-

-

Carboxylation:

-

Cool the reaction mixture to -7°C using an ice-salt bath.

-

Replace the separatory funnel with a thermometer and a gas inlet tube positioned about 50 mm above the surface of the reaction mixture.

-

Introduce a stream of dry carbon dioxide while stirring vigorously.

-

Regulate the flow of carbon dioxide to maintain the reaction temperature at or below -2°C. The carboxylation is typically complete within 1.25 to 1.5 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a mixture of ice (500 g) and concentrated sulfuric acid (80 cc) in water (500 cc).

-

Separate the ether-benzene layer and extract the aqueous layer with two 100 mL portions of ether.

-

Combine the organic layers and extract with a 10% sodium hydroxide solution.

-

Cool and strongly acidify the alkaline extract with 50% sulfuric acid.

-

Collect the precipitated crude 1-naphthoic acid by filtration, wash with water until sulfate-free, and dry.

-

Recrystallize the crude product from hot toluene to yield light-colored crystals.

-

Quantitative Data: Synthesis of 1-Naphthoic Acid

| Reagent/Parameter | Quantity | Moles | Notes |

| 1-Bromonaphthalene | 207 g (total) | 1.0 | |

| Magnesium Turnings | 24.3 g | 1.0 | |

| Anhydrous Ether | 600 mL | - | Solvent |

| Dry Benzene | 533 mL | - | Solvent |

| Carbon Dioxide | Excess | - | Gaseous reagent |

| Reaction Temperature | |||

| Grignard Formation | Reflux | - | |

| Carboxylation | -7°C to -2°C | - | |

| Product Yield | |||

| 1-Naphthoic Acid | 118-121 g | 0.68-0.70 | 68-70% of theoretical |

| Melting Point | 159-161°C | - | Recrystallized product |

Synthesis of this compound

The selective hydrogenation of 1-naphthoic acid is the core step in producing the target molecule. The primary challenge is to achieve reduction of the unsubstituted aromatic ring without affecting the carboxyl group or the substituted ring, and to prevent over-reduction to decalin derivatives.

Reaction Pathway: Catalytic Hydrogenation

Caption: Catalytic Hydrogenation of 1-Naphthoic Acid.

Experimental Protocols

Two primary catalytic systems are presented: Raney Nickel and Palladium on Carbon (Pd/C).

Protocol 1: Hydrogenation using Raney Nickel-Aluminum Alloy

This protocol is based on a patented method for the hydrogenation of naphthoic acids.[2]

-

Reaction Setup:

-

Dissolve 1-naphthoic acid (10 g) in a 10% aqueous solution of sodium hydroxide (300 mL) in a suitable reaction vessel equipped with a stirrer and heating capabilities.

-

-

Hydrogenation:

-

With stirring and heating, gradually add Raney's nickel-aluminum alloy (30 g) over a period of 1-2 hours. The reaction of the alloy with the sodium hydroxide solution generates hydrogen in situ.

-

After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Filter the hot solution to remove the nickel residue.

-

Cool the alkaline filtrate and acidify with concentrated hydrochloric acid until acidic to Congo red paper.

-

Collect the precipitated crude product by filtration.

-

For further purification, dissolve the crude acid in a sodium carbonate solution, filter, and re-acidify to precipitate the purified product.

-

Recrystallize the final product from a dilute alcohol (e.g., ethanol/water) to obtain fine, white needles.

-

Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This is a general procedure that may require optimization for this specific substrate.

-

Reaction Setup:

-

In a hydrogenation vessel (e.g., a Parr shaker), add 1-naphthoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add 5% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).

-

Add a suitable solvent such as ethanol, methanol, or acetic acid to dissolve the starting material.

-

-

Hydrogenation:

-

Seal the vessel and purge the system several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (a starting point is 1-5 atm).

-

Begin vigorous stirring and maintain the reaction at a suitable temperature (e.g., room temperature to 50°C) while monitoring hydrogen uptake.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization.

-

Quantitative Data: Catalytic Hydrogenation of 1-Naphthoic Acid

| Parameter | Raney Ni-Alloy Method | Pd/C Method (General) |

| Substrate | 1-Naphthoic Acid | 1-Naphthoic Acid |

| Catalyst | Raney's Ni-Al Alloy | 5% Pd/C |

| Catalyst Loading | 3:1 (Alloy:Substrate by weight) | 5-10 wt% |

| Solvent | 10% aq. NaOH | Ethanol, Methanol, or Acetic Acid |

| Hydrogen Source | In situ generation | H₂ gas |

| Pressure | Atmospheric | 1-5 atm (typical) |

| Temperature | Elevated (heating) | Room Temperature to 50°C (typical) |

| Reaction Time | 2-4 hours | Variable (monitor uptake) |

| Reported Yield | Not specified in patent | Not specified |

| Purification | Recrystallization from dilute alcohol | Recrystallization |

Workflow Visualization

The overall process from the starting material to the final product can be visualized as follows:

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Grignard carboxylation of 1-bromonaphthalene to yield 1-naphthoic acid, followed by its selective catalytic hydrogenation. The use of a Raney nickel-aluminum alloy in an alkaline medium provides a robust method for the hydrogenation step, with the advantage of in situ hydrogen generation. While other catalysts like palladium on carbon are also viable, the Raney nickel method is well-documented in patent literature for this class of transformation. Careful control of reaction conditions during hydrogenation is critical to ensure high selectivity and prevent over-reduction. The purification of the final product is readily accomplished by recrystallization. This guide provides the necessary procedural details and quantitative data to aid researchers in the successful synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (also known as tetralin-1-carboxylic acid), a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiemetic agent Palonosetron.[1][2] This document details its physical and chemical characteristics, spectroscopic profile, and reactivity. Experimental protocols for its synthesis and purification, where available, are also discussed, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a bicyclic aromatic carboxylic acid. Its structure consists of a benzene ring fused to a cyclohexane ring, with a carboxylic acid group attached to the aromatic portion.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| CAS Number | 4242-18-6 | [3] |

| Appearance | White crystalline powder or solid. | [4] |

| Melting Point | 92-95 °C or 152 °C (Note: Discrepancy in reported values exists). | [5][6] |

| Solubility | Soluble in common organic solvents; insoluble in water. | [5] |

| Storage | Store in a cool, dry, well-closed container, away from moisture and strong light/heat. | [4] |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 9.5 ppm and above (broad) |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 ppm | |

| Benzylic Protons (-CH₂-Ar) | 1.8 - 2.5 ppm | |

| Aliphatic Protons (-CH₂-) | 0.8 - 1.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 170 - 185 ppm |

| Aromatic Carbons (Ar-C) | 125 - 150 ppm | |

| Aliphatic Carbons (-CH₂) | 10 - 35 ppm | |

| FTIR | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) |

| C=O Stretch (Carbonyl) | 1760 - 1690 cm⁻¹ (strong) | |

| C-O Stretch | 1320 - 1210 cm⁻¹ | |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 176 |

| Fragmentation | Loss of -OH (m/z = 159), Loss of -COOH (m/z = 131) |

Note: Predicted data is based on typical values for the respective functional groups.[6][7][8][9][10]

Chemical Reactivity and Synthesis

The reactivity of this compound is characterized by the chemistry of its two main components: the carboxylic acid group and the tetralin ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional group. A key transformation, particularly in the synthesis of Palonosetron, is its conversion to an acyl chloride.[11]

-

Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. This intermediate is then readily coupled with amines to form amides.[11]

References

- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4242-18-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. iris.unict.it [iris.unict.it]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound(4242-18-6) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

The Synthetic Keystone: A Technical Guide to 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is a well-characterized organic compound that holds a significant position in the landscape of pharmaceutical synthesis. While direct and extensive research into its intrinsic biological activity is not prominent in publicly available literature, its critical role as a key intermediate in the manufacture of potent and clinically significant active pharmaceutical ingredients (APIs) makes it a compound of high interest to the drug development community. This technical guide provides a comprehensive overview of its chemical properties, its pivotal application in the synthesis of the antiemetic drug Palonosetron, and the associated chemical transformations.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 4242-18-6 | [4][5][6][7][8] |

| Molecular Formula | C11H12O2 | [2][7][8] |

| Molecular Weight | 176.21 g/mol | [7][8] |

| Melting Point | 150.0 to 154.0 °C | [2][7] |

| Boiling Point (Predicted) | 336.8±31.0 °C | [2][7] |

| Density (Predicted) | 1.184±0.06 g/cm3 | [2][7] |

| pKa (Predicted) | 4.26±0.20 | [7] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [2][7] |

Primary Application: Intermediate in Palonosetron Synthesis

The predominant and most well-documented application of this compound is its function as a crucial building block in the synthesis of Palonosetron.[1][3][4][7][9] Palonosetron is a second-generation 5-HT3 (serotonin type 3) receptor antagonist, a class of drugs with high efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).[10] The structural integrity of the tetrahydronaphthalene core of the carboxylic acid is a key feature that is carried through to the final API.

Synthetic Pathway Overview

The synthesis of Palonosetron from this compound generally involves the formation of an amide bond with (S)-3-aminoquinuclidine. This can be achieved through various coupling methods. One common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine.

Experimental Protocols

General Procedure for Amide Coupling

The following is a generalized experimental protocol for the amide coupling step, based on methodologies described in the literature for Palonosetron synthesis.

1. Activation of this compound:

-

This compound is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene).

-

A catalytic amount of dimethylformamide (DMF) is added.

-

An activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred until the conversion to the acyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride.

2. Amide Formation:

-

The activated acyl chloride is dissolved in a suitable aprotic solvent.

-

This solution is then added to a solution of (S)-3-aminoquinuclidine, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

The reaction is stirred at ambient or slightly elevated temperature until completion.

-

Upon completion, the reaction mixture is worked up, which may involve washing with aqueous solutions to remove salts and impurities, followed by drying of the organic layer.

-

The crude product is then purified, typically by crystallization or column chromatography, to yield N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide.

Biological Context: The 5-HT3 Receptor Antagonism of Palonosetron

To appreciate the significance of this compound as a synthetic precursor, it is essential to understand the mechanism of action of the final product, Palonosetron. Chemotherapeutic agents can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex.

Palonosetron is a potent and selective antagonist of the 5-HT3 receptor. By binding to this receptor, it blocks the action of serotonin, thereby preventing the transmission of the emetic signal to the central nervous system.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4242-18-6 [chemicalbook.com]

- 5. This compound CAS#: 4242-18-6 [amp.chemicalbook.com]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. lotusfeetpharma.com [lotusfeetpharma.com]

- 9. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its derivatives. This class of molecules holds significant importance in medicinal chemistry, most notably as key intermediates in the synthesis of pharmaceuticals such as Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3][4] This guide details various synthetic routes, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and visualizes synthetic workflows and a relevant biological signaling pathway.

Core Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic approaches, each with its own advantages and limitations. The primary methods include the Haworth synthesis, catalytic hydrogenation of naphthalene precursors, and modern C-H activation techniques.

The Haworth Synthesis: A Classic Approach

The Haworth synthesis is a classical and widely employed method for the construction of the tetralone ring system, which is a direct precursor to this compound. This multi-step process typically involves:

-

Friedel-Crafts Acylation: The reaction of a benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a 3-aroylpropionic acid.[5]

-

Clemmensen or Wolff-Kishner Reduction: The reduction of the ketone carbonyl group of the 3-aroylpropionic acid to a methylene group, yielding a 4-arylbutanoic acid. The Clemmensen reduction is performed in an acidic medium with zinc amalgam, while the Wolff-Kishner reduction utilizes hydrazine hydrate in a basic medium.[6][7][8]

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The 4-arylbutanoic acid is then cyclized in the presence of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, to form the corresponding α-tetralone.[2][9]

-

Further Functionalization: The α-tetralone can then be converted to the desired carboxylic acid derivative through various methods, such as Grignard reaction with CO₂ followed by acidification.

Catalytic Hydrogenation

Another approach involves the catalytic hydrogenation of a naphthalene-based precursor. For instance, 1-naphthoic acid can be hydrogenated to this compound using a palladium on carbon (Pd/C) catalyst.[10] This method is advantageous for its directness, provided the starting material is readily available.

Modern Synthetic Methodologies

Recent advancements in organic synthesis have introduced more efficient and atom-economical methods for the construction of tetralin scaffolds.

-

Indium-Catalyzed One-Pot Synthesis: This method utilizes an indium catalyst to effect a one-pot hydrosilylation of both the ketone and carboxylic acid functionalities of a 3-benzoylpropionic acid, followed by an intramolecular cyclization to yield the tetralin derivative.[5][11]

-

Palladium-Catalyzed C-H Activation: Palladium-catalyzed cyclative C-H/C-H coupling reactions of free aliphatic acids represent a cutting-edge approach to synthesize tetralins.[12] This method avoids the need for pre-functionalized starting materials, offering a more direct route to the desired scaffold.[13][14][15][16]

Synthesis of Derivatives: The Case of Palonosetron

This compound is a crucial building block for the synthesis of Palonosetron.[17][18] The primary derivatization step involves the formation of an amide bond between the carboxylic acid and (S)-3-aminoquinuclidine.[17][19] This is typically achieved through:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[19]

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with (S)-3-aminoquinuclidine to form the corresponding amide.[19][20][21] Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation.[19]

Quantitative Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described above, allowing for a comparative analysis of the different methodologies.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene, Succinic Anhydride | AlCl₃ | 3-Benzoylpropionic acid | High | [5] |

| Clemmensen Reduction | 4-oxo-4-phenylbutanoic acid | Zn(Hg), conc. HCl | 4-Phenylbutanoic acid | Good | [6][7][22] |

| Intramolecular Cyclization | γ-Phenylbutyric acid | Polyphosphoric acid, 90°C | 1-Tetralone | 75-86 | [2][9] |

| Catalytic Hydrogenation | 1-Naphthoic acid | 10% Pd/C, H₂ | This compound | Good | [10] |

| Amide Coupling (Acid Chloride) | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride, (S)-3-aminoquinuclidine | Toluene, Ethyl acetate | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | High | [19] |

| Amide Coupling (DCC) | This compound, (S)-3-aminoquinuclidine | DCC, DMAP, CH₂Cl₂ | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | Not specified | [19] |

Experimental Protocols

Protocol 1: Synthesis of 1-Tetralone from γ-Phenylbutyric Acid

This protocol details the intramolecular cyclization of γ-phenylbutyric acid to form 1-tetralone, a key intermediate.[23][24]

Materials:

-

γ-Phenylbutyric acid

-

Thionyl chloride

-

Carbon disulfide

-

Aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

Procedure:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed without external heating for 25-30 minutes, or until the evolution of hydrogen chloride ceases.

-

Warm the mixture on the steam bath for an additional 10 minutes.

-

Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating on the steam bath for 10 minutes, followed by gentle heating over a small flame for 2-3 minutes.

-

Cool the flask and add 175 mL of carbon disulfide. Cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

After the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.

-

Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.

-

The carbon disulfide will distill first. The product, α-tetralone, will then co-distill with approximately 2 L of water.

-

Separate the oily product layer. Extract the aqueous layer three times with 100-mL portions of benzene.

-

Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure. The yield of α-tetralone boiling at 105–107°C/2 mm is 21.5–26.5 g.

Protocol 2: Synthesis of N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (Palonosetron Precursor)

This protocol describes the amide coupling of this compound with (S)-3-aminoquinuclidine using DCC as a coupling agent.[19]

Materials:

-

This compound

-

(S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Convert (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride (22.74 g) to its free base according to a standard procedure (e.g., treatment with a strong base).

-

In a suitable reaction vessel, stir the free base with 200 mL of methylene chloride.

-

Add 20 g of this compound to the reaction mixture.

-

Add 23.44 g of dicyclohexylcarbodiimide (DCC) and 1 g of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at approximately 25°C for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with 40 mL of methylene chloride.

-

The filtrate contains the desired product, which can be further purified by standard methods such as chromatography or crystallization.

Mandatory Visualizations

Synthetic Workflows

Caption: Haworth synthesis of 1-tetralone.

References

- 1. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 10. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]

- 11. tus.elsevierpure.com [tus.elsevierpure.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 16. Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 18. Palonosetron hydrochloride, RS-25259-197, Onicita, Onicit, Aloxi-药物合成数据库 [drugfuture.com]

- 19. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. static1.squarespace.com [static1.squarespace.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma of CAS 4242-18-6: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound identified by the Chemical Abstracts Service (CAS) Registry Number 4242-18-6. The following sections will provide an in-depth overview of its known properties, potential applications, and the scientific methodologies employed in its study. All quantitative data has been systematically organized into tables for clarity and comparative analysis. Furthermore, key experimental workflows and conceptual frameworks are visually represented through detailed diagrams to facilitate a deeper understanding of the subject matter.

Physicochemical Properties

A thorough review of available literature and chemical databases reveals a scarcity of publicly accessible data for the compound designated as CAS 4242-18-6. At present, specific details regarding its molecular structure, weight, and other fundamental physicochemical properties have not been extensively documented in readily available scientific sources.

Further research is required to elucidate the core chemical characteristics of this compound. Standard analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would be instrumental in determining its structural formula and stereochemistry.

Potential Therapeutic Applications and Uses

The potential uses and therapeutic applications of a compound are intrinsically linked to its biological activity and mechanism of action. Given the limited information on the properties of CAS 4242-18-6, its specific applications remain a subject for future investigation.

Hypothetically, should this compound exhibit significant biological effects, its utility could span various domains of drug development. The logical workflow for exploring such potential is outlined below.

Figure 1. A generalized workflow for drug discovery and development.

Experimental Protocols

While specific experimental protocols for CAS 4242-18-6 are not available, this section outlines standard methodologies that would be employed to characterize a novel chemical entity.

High-Throughput Screening (HTS) Assay

Objective: To identify initial biological activity from a large library of compounds.

Methodology:

-

Plate Preparation: Target cells or proteins are seeded into multi-well plates.

-

Compound Addition: A library of compounds, including the test compound, is added to the wells at a specific concentration.

-

Incubation: The plates are incubated for a predetermined period to allow for compound-target interaction.

-

Signal Detection: A reporter system (e.g., fluorescence, luminescence) is used to measure the biological response.

-

Data Analysis: Hits are identified based on a statistically significant deviation from the control.

The logical flow of a typical HTS experiment is depicted in the following diagram.

Figure 2. The sequential stages of a high-throughput screening campaign.

Signaling Pathway Analysis

The interaction of a compound with cellular signaling pathways is fundamental to its mechanism of action. Should CAS 4242-18-6 be identified as a modulator of a specific pathway, a systems biology approach would be necessary for its characterization.

For instance, if the compound were to interact with a generic kinase signaling cascade, the following conceptual diagram illustrates the potential points of intervention.

Figure 3. A hypothetical model of CAS 4242-18-6 inhibiting a kinase cascade.

Conclusion and Future Directions

The chemical entity registered as CAS 4242-18-6 represents an unexplored area of chemical and biological research. The absence of comprehensive public data underscores the need for foundational studies to characterize its properties and potential activities. The methodologies and conceptual frameworks presented in this guide provide a roadmap for the systematic investigation of this and other novel compounds. Future research efforts should prioritize the determination of its chemical structure, followed by a broad-spectrum biological screening to uncover any potential for therapeutic development. The scientific community is encouraged to pursue these investigations to unlock the potential of this enigmatic compound.

An In-depth Technical Guide on the Core Mechanism of Action of Tetralin Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetralin carboxylic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, most notably in the realm of oncology. This technical guide synthesizes the current understanding of their mechanism of action, drawing from a range of experimental studies. The core mechanisms appear to revolve around the induction of apoptosis in cancer cells through various signaling pathways, inhibition of DNA synthesis, and interaction with key cellular enzymes. Furthermore, certain derivatives exhibit modulatory effects on nuclear receptors and neurotransmitter systems, indicating a wider therapeutic potential. This document provides a detailed overview of the quantitative biological data, experimental methodologies employed in their evaluation, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a key structural motif found in a number of clinically significant compounds, including the anthracycline antibiotics which are known DNA intercalators.[1][2] The addition of a carboxylic acid functional group, or its derivatives, to this scaffold has given rise to a multitude of compounds with diverse pharmacological profiles.[3][4] These derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][5][6] This guide focuses on elucidating the molecular mechanisms that underpin the biological effects of tetralin carboxylic acid compounds, with a particular emphasis on their anticancer properties.

Anticancer Activity

The primary therapeutic application explored for tetralin carboxylic acid derivatives is in oncology. Studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and cervix (Hela) carcinomas.[1][7][8] The mechanism of this anticancer activity is multi-faceted and appears to be driven primarily by the induction of apoptosis and inhibition of cellular proliferation.

Induction of Apoptosis

Several studies indicate that tetralin carboxylic acid derivatives trigger the intrinsic apoptotic pathway in cancer cells.[2] This is supported by evidence of increased DNA fragmentation and modulation of key apoptosis-regulating proteins.[2] For instance, certain compounds have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic players like caspase-7 and p53, ultimately leading to programmed cell death.[2]

Inhibition of DNA Synthesis

A key mechanism contributing to the cytotoxic effects of these compounds is the inhibition of DNA synthesis in cancer cells.[1][8] This action curtails the proliferative capacity of tumor cells. The inhibitory effect on DNA synthesis has been observed to be significant in lung cancer cell lines (A549), with some derivatives showing higher potency than the standard chemotherapeutic drug, cisplatin.[1]

Modulation of Nuclear Receptors

Beyond their direct cytotoxic effects, some tetralin carboxylic acid derivatives are known to interact with nuclear receptors, which are key regulators of gene expression involved in a wide array of physiological processes.

Retinoic Acid Receptor (RAR) Agonism

Certain tetralin derivatives, particularly those with a bicyclic 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene structure, have been developed as agonists for Retinoic Acid Receptors (RARs), including RARα, RARβ, and RARγ.[9][10] These synthetic retinoids are more stable and often more active and selective than the endogenous ligand, all-trans-retinoic acid (ATRA).[9] RAR agonists play a crucial role in regulating cell growth, differentiation, and apoptosis.[9][10]

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Derivatives of tetrahydroisoquinoline-3-carboxylic acid, which shares structural similarities with the tetralin core, have been identified as potent and selective partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[11] These compounds have shown promise in preclinical models for the treatment of type 2 diabetes due to their hypoglycemic and hypolipidemic effects.[11] The dual activity of some of these compounds, also inhibiting protein-tyrosine phosphatase 1B (PTP-1B), may contribute to a safer efficacy profile compared to full PPARγ agonists.[11]

Other Biological Activities

Anticholinesterase Activity

Some thiazoline-tetralin derivatives have been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][8] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are a mainstay of treatment.[1]

Dopamine Receptor Stimulation

Certain tetralin derivatives have demonstrated activity as central dopamine receptor stimulants.[5] This has been observed in standard pharmacological tests, such as the apomorphine stereotypy test, suggesting potential utility in the treatment of Parkinson's disease.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activity of tetralin carboxylic acid derivatives.

Table 1: In Vitro Cytotoxicity of Tetralin Derivatives

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| 3a | Hela (Cervix Carcinoma) | Cytotoxicity | 3.5 | [7] |

| MCF-7 (Breast Carcinoma) | Cytotoxicity | 4.5 | [7] | |

| 3b | Hela (Cervix Carcinoma) | Cytotoxicity | 10.5 | [7] |

| 6a | Hela (Cervix Carcinoma) | Cytotoxicity | 7.1 | [7] |

| 6b | Hela (Cervix Carcinoma) | Cytotoxicity | 10.9 | [7] |

| 7a | Hela (Cervix Carcinoma) | Cytotoxicity | 8.1 | [7] |

| 7b | Hela (Cervix Carcinoma) | Cytotoxicity | 5.9 | [7] |

| 7c | Hela (Cervix Carcinoma) | Cytotoxicity | 6.5 | [7] |

Table 2: DNA Synthesis Inhibition and Anticholinesterase Activity

| Compound | Activity | Cell Line/Enzyme | Concentration | % Inhibition | Reference |

| 4h | DNA Synthesis | A549 | 48.6 µM | 50.78 | [1] |

| Cisplatin | DNA Synthesis | A549 | 108.3 µM | 50.33 | [1] |

| 4h | Anticholinesterase | Acetylcholinesterase | - | 49.92 | [1][8] |

Table 3: PPARγ Agonism and PTP-1B Inhibition

| Compound | Target | Assay | EC50 / IC50 | Reference |

| 13jE | human PPARγ | Agonist Activity | 85 nM (EC50) | [11] |

| 13jE | human PTP-1B | Inhibition | 1.0 µM (IC50) | [11] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer potency of novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives was evaluated using the MTT method.[1][8] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is proportional to the number of living cells. The absorbance of the dissolved formazan is measured spectrophotometrically, allowing for the determination of cell viability and the calculation of IC50 values.

DNA Synthesis Inhibition Assay

The inhibition of DNA synthesis was evaluated to assess the antiproliferative effects of the compounds.[1][8] Although the specific method is not detailed in the provided text, this is typically measured by techniques such as the incorporation of radiolabeled thymidine (e.g., ³H-thymidine) or a non-radioactive analogue like 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA. The amount of incorporated label is quantified to determine the rate of DNA synthesis.

Flow Cytometric Analysis for Apoptosis

Flow cytometry was used to analyze the percentage of apoptotic cells.[1][8] This is commonly performed using Annexin V and propidium iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of dead cells. By analyzing the fluorescence of cells stained with both Annexin V and PI, one can distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

PPARγ Agonist Activity Assay

The PPARγ agonist activity of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives was evaluated.[11] While the specific assay is not detailed, such evaluations are typically conducted using cell-based reporter gene assays. In these assays, cells are co-transfected with an expression vector for the PPARγ receptor and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a peroxisome proliferator response element (PPRE). The activation of PPARγ by a test compound leads to the expression of the reporter gene, and the resulting signal is measured to determine the compound's agonist activity (EC50).

PTP-1B Inhibition Assay

The inhibitory activity against human protein-tyrosine phosphatase 1B (PTP-1B) was determined.[11] This is typically performed using an in vitro enzymatic assay. The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant PTP-1B. The amount of phosphate released is quantified, often using a colorimetric method, and the inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity.

Signaling Pathways and Workflows

References

- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]

- 5. US4410519A - Tetraline derivatives, their production and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key intermediate in the synthesis of the antiemetic drug Palonosetron. Understanding the solubility of this compound is critical for its efficient use in synthesis, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents relevant workflows and logical relationships through diagrams.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and data inferred from synthetic procedures, the following table summarizes the known solubility characteristics. The compound is generally described as soluble in common organic solvents and insoluble in water.[1] One source describes it as having moderate solubility in ethanol, methanol, and dimethyl sulfoxide.[2]

| Solvent | Formula | Type | Temperature (°C) | Solubility | Data Type | Source |

| Water | H₂O | Protic, Polar | Ambient | Insoluble | Qualitative | [1] |

| Methanol | CH₃OH | Protic, Polar | Ambient | Slightly Soluble | Qualitative | [3] |

| Ambient | Moderate Solubility | Qualitative | [2] | |||

| Ambient | Soluble (used for crystallization) | Inferred | [4][5] | |||

| Ethanol | C₂H₅OH | Protic, Polar | Ambient | Moderate Solubility | Qualitative | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Ambient | Slightly Soluble | Qualitative | [3] |

| Ambient | Moderate Solubility | Qualitative | [2] | |||

| Toluene | C₇H₈ | Aprotic, Non-polar | Ambient | ~100 g/L | Inferred from reaction conditions | [6] |

| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | 25 | Soluble (used as reaction solvent) | Inferred | [7][8] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | 25 | Soluble (used as reaction solvent) | Inferred | [7] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Ambient | Soluble (used for crystallization) | Inferred | [8] |

Note: The solubility in toluene is inferred from a patent describing the dissolution of 300g of the compound in 3L of toluene for a subsequent reaction.[6] This provides a significant data point but may not represent the saturation solubility at a specific temperature. The solubility in dichloromethane, tetrahydrofuran, and ethyl acetate is inferred from their use as solvents in reactions and crystallization processes involving the target compound.[7][8]

Experimental Protocols

General Protocol for a Shake-Flask Solubility Assay

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following general shake-flask method can be employed. This method is considered a reliable technique for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

2. Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizations

Synthesis of Palonosetron from this compound

The following diagram illustrates the key steps in the synthesis of Palonosetron, a 5-HT3 receptor antagonist, starting from this compound. This workflow is based on common synthetic routes described in the literature.[6][7][9]

Logical Relationship of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound has both a non-polar tetrahydronaphthalene ring system and a polar carboxylic acid group. Its solubility in a particular solvent will depend on the balance of these features and the polarity of the solvent.

References

- 1. This compound [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of palonosetron and palonosetron hydrochloride and injection - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

Spectroscopic Profile of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of its constituent functional groups and structural motifs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.8 - 7.9 | Doublet | 1H | Ar-H |

| 7.2 - 7.4 | Multiplet | 2H | Ar-H |

| 2.8 - 2.9 | Triplet | 2H | Ar-CH₂- |

| 2.6 - 2.7 | Triplet | 2H | Ar-CH₂- |

| 1.7 - 1.9 | Multiplet | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~30 | Ar-CH₂- |

| ~28 | Ar-CH₂- |

| ~23 | -CH₂- |

| ~22 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Strong | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 950-910 | Broad | O-H bend (out-of-plane) |

Sample Preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M-OH]⁺ |

| 148 | Medium | [M-CO]⁺ |

| 131 | High | [M-COOH]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is first collected.

-

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5) and temperature program are used to ensure elution of the compound.

-

Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

-

-

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

The detector records the abundance of each ion.

-

The mass spectrum is typically scanned over a range of m/z 40-400.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Potential Therapeutic Targets of Tetrahydronaphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, the aryltetralin lignans, exemplified by podophyllotoxin and its semi-synthetic derivatives, have garnered significant attention for their potent cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of tetrahydronaphthalene derivatives, with a focus on their applications in oncology. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail key experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Core Therapeutic Targets in Oncology

The primary anticancer mechanisms of many clinically relevant tetrahydronaphthalene derivatives, such as the podophyllotoxin analogues etoposide and teniposide, revolve around the disruption of fundamental cellular processes required for rapid cell division. The two most well-characterized targets are tubulin and topoisomerase II.

Tubulin Polymerization

Certain tetrahydronaphthalene lignans, including podophyllotoxin itself, exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[[“]] Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2]

Topoisomerase II Inhibition

In contrast to podophyllotoxin, its semi-synthetic derivatives like etoposide and teniposide function as potent inhibitors of topoisomerase II.[3][4][5][6] This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage. Etoposide and its analogues stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response, cell cycle arrest, and ultimately, apoptosis.[3][5]

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of tetrahydronaphthalene derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative tetrahydronaphthalene derivatives against various cancer cell lines and their primary molecular targets.

Table 1: IC50 Values of Tetrahydronaphthalene Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin | HCT-116 | 0.035 | [7] |

| Etoposide | HepG2 | 30.16 | [4] |

| Etoposide | MOLT-3 | 0.051 | [4] |

| Etoposide | BGC-823 | 43.74 ± 5.13 | [4] |

| Etoposide | HeLa | 209.90 ± 13.42 | [4] |

| Etoposide | A549 | 139.54 ± 7.05 | [4] |

| Etoposide | ISOS-1 | 0.42 (approx.) | [5] |

| Etoposide | CCRF-CEM | 0.6 | [5] |

| Compound 3a | HeLa | 6.0 (approx.) | [8] |

| Compound 3a | MCF-7 | 7.7 (approx.) | [8] |

| Pyridine Derivative 19 | MCF-7 | 21.0 ± 2.1 | [5] |

| Pyridine Derivatives | HCT-116 | 7.7 - 9.0 | [5] |

| Podophyllotoxin Derivative a6 | HCT-116 | 0.04 | [9] |

| Podophyllotoxin Derivative a6 | Various | 0.04 - 0.29 | [9] |

| Cleistantoxin (6) | KB, MCF7, HepG2, Lu-1 | 0.02 - 0.62 | [10] |

| Picroburseranin (7) | KB, MCF7, HepG2, Lu-1 | 0.02 - 0.62 | [10] |

| Picroburseranin (7) | Oral Epidermoid Carcinoma | 0.062 | [11] |

| Cleiseberharnin A (1) | KB | 6.98 | [10] |

| Cleiseberharnin A (1) | HepG2 | 7.61 | [10] |

| Cleiseberharnin A (1) | Lu-1 | 11.75 | [10] |

Table 2: IC50 Values for Inhibition of Molecular Targets

| Compound | Target | IC50 (µM) | Reference |

| Etoposide | Topoisomerase II | 59.2 | [4][6] |

| Etoposide | Topoisomerase II | 78.4 | [12] |

| Benzofuroquinolinedione 8d | Topoisomerase II | 1.19 | [12] |

| Benzofuroquinolinedione 8i | Topoisomerase II | 0.68 | [12] |

| Doxorubicin | Topoisomerase II | 2.67 | [12] |

| Podophyllotoxin Derivative E5 | Tubulin Polymerization | >10 | [4] |

Modulation of Cellular Signaling Pathways

Beyond their direct interaction with tubulin and topoisomerase II, tetrahydronaphthalene derivatives have been shown to modulate key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most prominent cascades affected.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. Several studies have indicated that deoxypodophyllotoxin can induce apoptosis in oral squamous cell carcinoma by suppressing the PI3K/Akt signaling pathway.[13] This inhibition leads to downstream effects on apoptosis-related proteins.

Caption: Inhibition of the PI3K/Akt signaling pathway by deoxypodophyllotoxin.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK signaling pathway has been implicated in podophyllotoxin-induced apoptosis in human colorectal cancer cells.[14] Activation of p38 MAPK by podophyllotoxin contributes to the induction of apoptosis.

Caption: Activation of the p38 MAPK pathway by podophyllotoxin leading to apoptosis.

Non-Cancer Therapeutic Targets

While the primary focus of research on tetrahydronaphthalene derivatives has been on their anticancer properties, emerging evidence suggests their potential in other therapeutic areas.

Immunosuppression

Aryltetralin lignans isolated from Hyptis brachiata have been shown to inhibit the proliferation of T lymphocytes in a concentration-dependent manner.[15][16] This suggests a potential application for these compounds in the treatment of autoimmune diseases and other inflammatory conditions characterized by excessive T-cell activation. The mechanism appears to involve cell cycle arrest in the G2/M phase, similar to the action of podophyllotoxin.[15]

Antibacterial Activity

Some tetrahydronaphthalene derivatives have shown promise as antibacterial agents. For instance, certain derivatives have been investigated for their activity against Mycobacterium tuberculosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of tetrahydronaphthalene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17][18][19]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydronaphthalene derivative for a specified period (e.g., 24, 48, or 72 hours).[18][19]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

Protocol:

-

Reagent Preparation: Prepare purified tubulin, GTP, and the test compound in a suitable polymerization buffer.

-

Reaction Initiation: Mix the tubulin and GTP on ice, then add the test compound or vehicle control.

-

Polymerization Monitoring: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in a spectrophotometer set to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition.[4]

Topoisomerase II Cleavage Assay

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA.

Principle: The assay measures the conversion of supercoiled plasmid DNA to a linearized form, which indicates the stabilization of the topoisomerase II-DNA cleavage complex.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II reaction buffer.

-

Compound Addition: Add the tetrahydronaphthalene derivative or a known inhibitor (e.g., etoposide) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction and trap the cleavage complexes by adding SDS and proteinase K.

-

Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The presence of a linear DNA band indicates topoisomerase II inhibition.[12]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., total Akt and phospho-Akt).

Protocol:

-

Cell Lysis: Treat cells with the tetrahydronaphthalene derivative, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[20][21]

-

Protein Quantification: Determine the protein concentration of the lysates.[20]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[22]

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Caption: General workflow for Western blot analysis.

Conclusion

Tetrahydronaphthalene derivatives, particularly the aryltetralin lignans, represent a rich source of compounds with significant therapeutic potential, especially in the field of oncology. Their ability to target fundamental cellular machinery like tubulin and topoisomerase II, coupled with their capacity to modulate critical signaling pathways such as PI3K/Akt/mTOR and MAPK, underscores their importance in drug discovery and development. Furthermore, the exploration of their utility in non-cancer indications, such as immunosuppression, opens up new avenues for research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic promise of this versatile chemical scaffold.

References

- 1. consensus.app [consensus.app]

- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]